(2R,5R)-2-Cyclohexyl-5-methylpyrrolidine
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Overview
Description
(2R,5R)-2-Cyclohexyl-5-methylpyrrolidine is a chiral compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-Cyclohexyl-5-methylpyrrolidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature . Another approach includes the use of chiral auxiliaries in the synthesis process to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification methods, such as chiral chromatography, ensures the isolation of the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-Cyclohexyl-5-methylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
Scientific Research Applications
(2R,5R)-2-Cyclohexyl-5-methylpyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,5R)-2-Cyclohexyl-5-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing the activity of these biological molecules . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethylpyrrolidine: Similar in structure but lacks the cyclohexyl group, leading to different chemical properties and reactivity.
(2R,5R)-2-Cyclohexylpyrrolidine: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
(2R,5R)-2-Cyclohexyl-5-methylpyrrolidine is unique due to the presence of both cyclohexyl and methyl groups on the pyrrolidine ring, which imparts distinct steric and electronic characteristics. These features make it a valuable compound for studying chiral interactions and for use in asymmetric synthesis .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2R,5R)-2-cyclohexyl-5-methylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
PWERWSCQGXYOBI-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C2CCCCC2 |
Canonical SMILES |
CC1CCC(N1)C2CCCCC2 |
Origin of Product |
United States |
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